molecular formula C13H20N2O5 B2445820 Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate CAS No. 1418126-08-5

Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2445820
CAS No.: 1418126-08-5
M. Wt: 284.312
InChI Key: BTMMEKDOEHTYMX-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate: is a complex organic compound characterized by its oxazole ring and a tert-butoxycarbonyl (Boc) protecting group

Properties

IUPAC Name

methyl 5-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-8-10(11(16)18-5)15-9(19-8)6-7-14-12(17)20-13(2,3)4/h6-7H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMMEKDOEHTYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)CCNC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic conditions. The Boc group is introduced to protect the amine functionality during the synthesis process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

  • Reduction: The Boc group can be removed under acidic conditions, revealing the free amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are often used to remove the Boc group.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (TEA).

Major Products Formed:

  • Oxidation: Oxazolone derivatives.

  • Reduction: Free amine derivatives.

  • Substitution: Substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate serves as a building block in the synthesis of bioactive molecules. Its oxazole ring structure is of particular interest due to its potential biological activity, including anti-inflammatory and anticancer properties.

Case Study Example:
A study demonstrated that derivatives of oxazole-based compounds exhibit selective inhibition against certain cancer cell lines. The introduction of the methyl and Boc groups enhances solubility and bioavailability, making them promising candidates for further development .

Peptidomimetics Development

The compound is utilized in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but offer improved stability and bioavailability. The incorporation of the oxazole ring allows for the design of compounds that can interact with biological targets more effectively than traditional peptides.

Data Table: Peptidomimetic Properties

Compound NameStructureBiological ActivityReference
This compoundStructureAnticancer activity
Other DerivativesVariousEnhanced receptor binding

Synthesis of Novel Therapeutics

The compound has been employed in the synthesis of novel therapeutic agents targeting various diseases. Its versatility allows for modifications that can lead to new pharmacophores with enhanced efficacy.

Example Synthesis Pathway:
A multi-step synthetic route involving the reaction of β-enamino ketoesters with hydroxylamine hydrochloride has been developed to yield diverse oxazole derivatives. This method highlights the compound's utility in generating libraries of potential drug candidates .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is structurally similar but contains a phenyl group instead of the oxazole ring.

  • Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: This compound has a simpler structure with a methyl group instead of the oxazole ring.

Uniqueness: The presence of the oxazole ring and the Boc protecting group makes this compound unique compared to its similar counterparts

Biological Activity

Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate, a compound with the CAS number 89743-52-2, is notable for its biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11H19N2O4
  • Molecular Weight : 229.273 g/mol
  • CAS Number : 89743-52-2

The structure features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is common in peptide synthesis and drug development. The oxazole ring contributes to its potential biological activity.

Research indicates that compounds similar to this compound can exhibit various biological activities:

  • Antimicrobial Activity : Compounds containing oxazole rings have been noted for their antimicrobial properties. The structural features allow them to interfere with bacterial cell wall synthesis or function as enzyme inhibitors.
  • Anticancer Properties : Some derivatives of oxazole have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
  • Enzyme Inhibition : The presence of the Boc group may enhance the compound's ability to act as an enzyme inhibitor, affecting pathways such as the Type III secretion system in bacteria, which is crucial for virulence.

Case Studies and Research Findings

  • Antimicrobial Screening : In a study evaluating various oxazole derivatives, it was found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The structure of this compound suggests it could have similar effects due to its structural analogies with known active compounds .
  • Cancer Cell Line Studies : Research involving oxazole derivatives has demonstrated their potential in reducing the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves apoptosis induction through caspase activation .
  • Enzyme Inhibition Assays : A dissertation highlighted the effectiveness of certain oxazole compounds in inhibiting Type III secretion systems in pathogenic bacteria, leading to reduced virulence factor secretion . This suggests that this compound could be explored further for similar applications.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits Type III secretion systems

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization is critical to isolate the product.
  • Reaction monitoring (TLC or HPLC) ensures minimal side-product formation.

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and Boc-group integrity. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (oxazole ring) validate functional groups.
  • HPLC : Purity assessment (>95% by reverse-phase chromatography).

Advanced: How can reaction conditions be optimized to enhance oxazole ring formation efficiency?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or POCl₃ improve cyclization rates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity.
  • Temperature Control : Reflux conditions (80–100°C) balance reaction speed and decomposition risks.
  • Substrate Pre-activation : Pre-forming imine intermediates reduces side reactions.

Q. Data Example :

ConditionYield (%)Purity (%)
POCl₃, reflux, 6h7895
ZnCl₂, RT, 24h4588

Advanced: What strategies mitigate competing side reactions during Boc-group introduction?

Methodological Answer:

  • Stoichiometric Control : Use Boc-Cl in slight excess (1.2–1.5 equiv) to ensure complete substitution.
  • Protection of Reactive Sites : Temporary protection of the oxazole nitrogen with a trimethylsilyl group prevents undesired Boc adducts .
  • pH Management : Maintain mildly basic conditions (pH 8–9) to avoid hydrolysis of the Boc group.

Basic: What biological activities are associated with structurally similar oxazole derivatives?

Methodological Answer:
Oxazole derivatives exhibit:

  • Anticancer Activity : Inhibition of protein kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
  • Anti-inflammatory Effects : Modulation of COX-2 or NF-κB pathways .
  • Antimicrobial Properties : Disruption of bacterial cell wall synthesis (e.g., against Gram-positive strains).

Q. Structural Correlations :

  • The Boc group enhances metabolic stability by shielding the amino group from enzymatic degradation .

Advanced: How does the Boc-protected aminoethyl group influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : The tert-butyl group increases logP, improving membrane permeability.
  • Metabolic Stability : Boc protection reduces first-pass metabolism of the primary amine.
  • Solubility Trade-offs : While enhancing lipid solubility, aqueous solubility may decrease, necessitating formulation adjustments (e.g., co-solvents or prodrug strategies) .

Q. In Silico Modeling :

  • Computational tools (e.g., SwissADME) predict ADME profiles, guiding structural modifications.

Advanced: How can structural analogs be designed to probe structure-activity relationships (SAR)?

Methodological Answer:

  • Core Modifications : Replace the oxazole ring with thiazole or imidazole to assess ring electronic effects .
  • Substituent Variations : Alter the methyl group at position 5 to halogens or aryl groups for steric/electronic tuning.
  • Boc Replacement : Test alternative protecting groups (e.g., Fmoc or Cbz) to evaluate stability and release kinetics .

Q. Example SAR Table :

DerivativeIC₅₀ (EGFR, nM)Solubility (mg/mL)
Parent Compound12.50.8
5-Fluoro Analog8.20.5
Thiazole Core25.71.2

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (especially during Boc deprotection with TFA) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

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